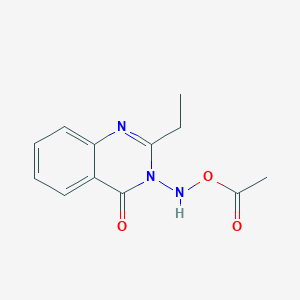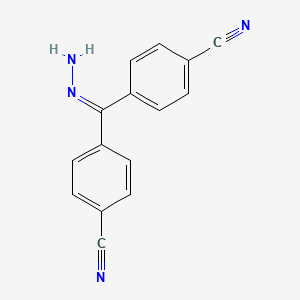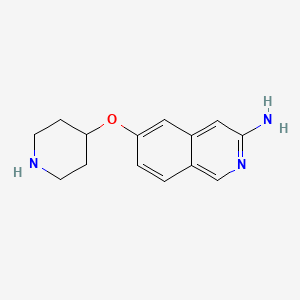
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxyl and methyl groups, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroxy-7-methyl-2-naphthaldehyde with acetone under basic conditions, followed by reduction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways. Additionally, the compound may interact with specific enzymes or receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl- can be compared with other similar compounds, such as:
1-Propanone, 1-(3,4-dihydroxyphenyl)-2-methyl-: Lacks the naphthalene ring, resulting in different chemical properties and reactivity.
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-: Similar structure but different substitution pattern on the naphthalene ring, leading to variations in biological activity and chemical behavior.
Propriétés
Numéro CAS |
61983-40-2 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H16O3/c1-8(2)13(16)12-7-10-6-9(3)4-5-11(10)14(17)15(12)18/h4-8,17-18H,1-3H3 |
Clé InChI |
LXYVDRUJTVCYOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)


![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)


![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)


